Cas no 127140-69-6 (N-Demethyl-N-formyl Clarithromycin)

N-Demethyl-N-formyl Clarithromycin 化学的及び物理的性質
名前と識別子
-
- Clarithromycin Impurity H (10 mg) (N-formyl clarithromycin)
- N-Demethyl-N-formyl Clarithromycin
- N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methyl
- ClarithroMycin EP IMpurity H
- 3"-N-DeMethyl-3"-N-forMylclarithroMycin
- N-DeMethyl-N-forMyl-6-O-MethylerythroMycin
- 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A
- Clarithromycin Impurity H
- 3''-N-Demethyl-3''-N-formylclarithromycin
- PUBCHEM_71315393
- N-Formylclarithromycin
- A1-01770
- BT9J2WL9SG
- Erythromycin, N-demethyl-N-formyl-6-O-methyl-
- NS00000781
- N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide
- DTXSID60747469
- UNII-BT9J2WL9SG
- 127140-69-6
- N-formyl clarithromycin; 3''-N-Demethyl-3''-N-formyl-6-O-methylerythromycin A
-
- インチ: InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
- InChIKey: MQUSOKRVLWZDKB-KCBOHYOISA-N
- SMILES: CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O
計算された属性
- 精确分子量: 761.45600
- 同位素质量: 761.45615581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 14
- 重原子数量: 53
- 回転可能化学結合数: 8
- 複雑さ: 1240
- 共价键单元数量: 1
- 原子立体中心数の決定: 18
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 200Ų
- XLogP3: 2.6
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: >230°C (dec.)
- Boiling Point: 854.7±65.0 °C at 760 mmHg
- フラッシュポイント: 470.7±34.3 °C
- PSA: 199.98000
- LogP: 2.60220
- じょうきあつ: 0.0±0.6 mmHg at 25°C
N-Demethyl-N-formyl Clarithromycin Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Demethyl-N-formyl Clarithromycin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE38518-1mg |
Clarithromycin Impurity H (10 mg) (N-formyl clarithromycin) |
127140-69-6 | 98 | 1mg |
$237.00 | 2024-04-20 | |
A2B Chem LLC | AE38518-50mg |
Clarithromycin Impurity H (10 mg) (N-formyl clarithromycin) |
127140-69-6 | 98% | 50mg |
$1560.00 | 2024-04-20 | |
TRC | D231135-50mg |
N-Demethyl-N-formyl Clarithromycin |
127140-69-6 | 50mg |
$ 1891.00 | 2023-09-08 | ||
A2B Chem LLC | AE38518-5mg |
Clarithromycin Impurity H (10 mg) (N-formyl clarithromycin) |
127140-69-6 | 98 | 5mg |
$538.00 | 2024-04-20 | |
1PlusChem | 1P009EZA-10mg |
Clarithromycin Impurity H (10 mg) (N-formyl clarithromycin) |
127140-69-6 | 10mg |
$995.00 | 2025-02-24 | ||
TRC | D231135-5mg |
N-Demethyl-N-formyl Clarithromycin |
127140-69-6 | 5mg |
$ 236.00 | 2023-09-08 |
N-Demethyl-N-formyl Clarithromycin 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
N-Demethyl-N-formyl Clarithromycinに関する追加情報
N-Demethyl-N-formyl Clarithromycin: A Comprehensive Overview
N-Demethyl-N-formyl Clarithromycin, identified by the CAS number 127140-69-6, is a significant compound in the field of pharmaceutical chemistry. This compound is a derivative of clarithromycin, a well-known macrolide antibiotic widely used in the treatment of bacterial infections. The modification of clarithromycin through N-demethylation and N-formylation introduces unique properties that make it a subject of interest for researchers and pharmaceutical developers.
The structural modification of clarithromycin to form N-Demethyl-N-formyl Clarithromycin involves the removal of a methyl group from the nitrogen atom and its subsequent replacement with a formyl group. This transformation alters the compound's physicochemical properties, potentially enhancing its pharmacokinetic profile and bioavailability. Recent studies have highlighted the importance of such modifications in improving drug delivery systems and reducing adverse effects associated with traditional antibiotics.
One of the most promising aspects of N-Demethyl-N-formyl Clarithromycin is its enhanced solubility compared to its parent compound, clarithromycin. Increased solubility not only improves absorption but also reduces the risk of gastrointestinal side effects, which are commonly associated with macrolide antibiotics. This property makes it a viable candidate for developing sustained-release formulations, which could enhance patient compliance and treatment outcomes.
Recent research has also focused on the antimicrobial activity of N-Demethyl-N-formyl Clarithromycin. Studies have demonstrated that this compound retains potent activity against a wide range of bacterial pathogens, including those resistant to other classes of antibiotics. Its ability to inhibit bacterial protein synthesis at the ribosomal level remains intact, underscoring its potential as an effective alternative to conventional antibiotics in combating antibiotic resistance.
In addition to its antimicrobial properties, N-Demethyl-N-formyl Clarithromycin has shown potential in other therapeutic areas. Preclinical studies suggest that it may exhibit anti-inflammatory and immunomodulatory effects, making it a candidate for treating inflammatory diseases or as an adjunct therapy in immunocompromised patients. These findings highlight the versatility of this compound beyond its primary role as an antibiotic.
The synthesis of N-Demethyl-N-formyl Clarithromycin involves a series of intricate chemical reactions, including demethylation and formylation steps. Researchers have optimized these processes to achieve high yields and purity, ensuring that the compound meets stringent pharmaceutical standards. The development of scalable synthesis methods has also paved the way for large-scale production, making this compound more accessible for clinical trials and eventual commercialization.
From an environmental standpoint, the ecological impact of N-Demethyl-N-formyl Clarithromycin has been a topic of recent investigation. Studies have assessed its biodegradability and potential toxicity to aquatic organisms, providing valuable insights into its environmental safety profile. These assessments are crucial for ensuring that the compound's use does not contribute to environmental pollution or harm ecosystems.
In conclusion, N-Demethyl-N-formyl Clarithromycin, with its unique chemical structure and enhanced properties, represents a significant advancement in antibiotic development. Its improved solubility, potent antimicrobial activity, and potential applications in diverse therapeutic areas make it a promising candidate for future drug development. As research continues to uncover its full potential, this compound holds great promise in addressing current challenges in infectious disease treatment.
127140-69-6 (N-Demethyl-N-formyl Clarithromycin) Related Products
- 1675-02-1(Erythromycin,3''-O-demethyl-)
- 7704-67-8(erythromycin thiocyanate)
- 643-22-1(Erythromycin Stearate/Palmitate)
- 114-07-8(Erythromycin)
- 3847-29-8(Erythromycin Lactobionate)
- 134-36-1(Erythromycin propionate)
- 55224-05-0(Davercin)
- 1264-62-6(Erythromycin ethylsuccinate)
- 135326-55-5((3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid)
- 81103-11-9(Clarithromycin)




